Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of naphthyridine, a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization and oxidation steps to form the naphthyridine core. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving DNA repair mechanisms.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a Poly-ADP-ribose-polymerase (PARP) inhibitor, which plays a role in DNA repair pathways. By inhibiting PARP, the compound can enhance the efficacy of certain cancer treatments by preventing the repair of damaged DNA in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: This compound shares a similar naphthyridine core but with different substituents, leading to distinct chemical properties and applications.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another related compound with a quinoline core, used as an intermediate in the synthesis of antibacterial agents.
Uniqueness
Ethyl 7-cyclopropyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 7-cyclopropyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)9-5-12-11(15-7-9)6-10(8-3-4-8)13(17)16-12/h5-8H,2-4H2,1H3,(H,16,17) |
InChI Key |
UVWDYIYMOCIFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C(=O)N2)C3CC3)N=C1 |
Origin of Product |
United States |
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